molecular formula C47H51NO14 B14793916 [(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B14793916
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-YTKDYEFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule known for its significant applications in medicinal chemistry. This compound is commonly referred to as paclitaxel , a well-known chemotherapeutic agent used in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paclitaxel can be synthesized through both total synthesis and semi-synthesis methods. The total synthesis involves constructing the molecule from simpler organic compounds, while the semi-synthesis method starts with a naturally occurring precursor, 10-deacetylbaccatin III , extracted from the yew tree . The semi-synthesis method is more commonly used due to its efficiency and cost-effectiveness.

Industrial Production Methods: Industrial production of paclitaxel primarily relies on the semi-synthesis method. The precursor, 10-deacetylbaccatin III, undergoes a series of chemical reactions, including esterification, oxidation, and acylation , to form paclitaxel . This method allows for the large-scale production of the compound, making it accessible for clinical use.

Chemical Reactions Analysis

Types of Reactions: Paclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of paclitaxel include acetic anhydride, pyridine, and benzoyl chloride . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed: The major products formed from the reactions involving paclitaxel include its derivatives, such as docetaxel and cabazitaxel . These derivatives have been developed to improve the efficacy and reduce the side effects of the original compound .

Scientific Research Applications

Paclitaxel has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex organic synthesis. In biology and medicine, paclitaxel is extensively researched for its anticancer properties and its ability to stabilize microtubules , which is crucial for cell division . In the pharmaceutical industry, paclitaxel is used to develop new formulations and delivery systems to enhance its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to paclitaxel include docetaxel, cabazitaxel, and cephalomannine . These compounds share a similar core structure but differ in their side chains and functional groups .

Uniqueness: Paclitaxel is unique due to its high affinity for microtubules and its ability to stabilize them more effectively than other similar compounds. This property makes paclitaxel particularly effective in treating cancers that are resistant to other chemotherapeutic agents .

Properties

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

IUPAC Name

[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31?,32?,33?,35?,36?,37?,38?,40?,45-,46+,47-/m1/s1

InChI Key

RCINICONZNJXQF-YTKDYEFZSA-N

Isomeric SMILES

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

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